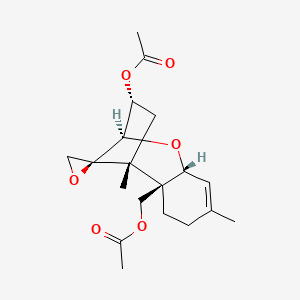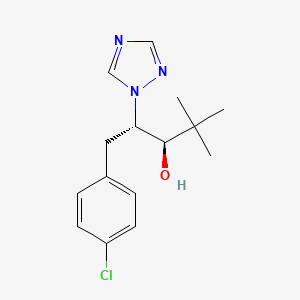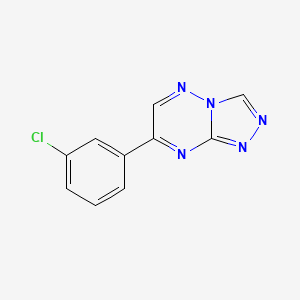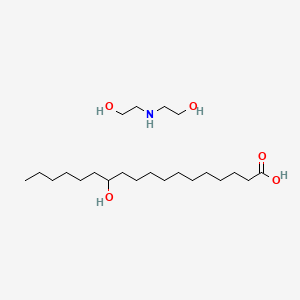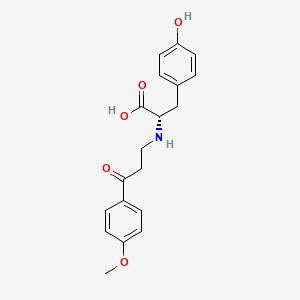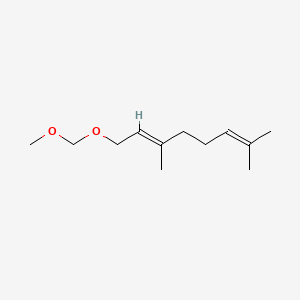
(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene is an organic compound characterized by its unique structure, which includes a methoxymethoxy group and a diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of methoxymethyl chloride and a suitable base to introduce the methoxymethoxy group. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the methoxymethoxy group or the diene system, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogens, other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction can produce alkanes or alkenes .
Scientific Research Applications
(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxymethoxy group and diene system play crucial roles in these interactions, influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(Methoxymethoxy)-1-hexen-3-ol: Similar structure but with a different functional group arrangement.
(E)-N-[(4E)-3-(methoxymethoxy)hex-4-en-1-ylidene]hydroxylamine: Contains a methoxymethoxy group but differs in its overall structure and reactivity.
Uniqueness
(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research endeavors .
Properties
CAS No. |
70473-30-2 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(2E)-1-(methoxymethoxy)-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C12H22O2/c1-11(2)6-5-7-12(3)8-9-14-10-13-4/h6,8H,5,7,9-10H2,1-4H3/b12-8+ |
InChI Key |
SAKWOVITFRSKER-XYOKQWHBSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COCOC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOCOC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


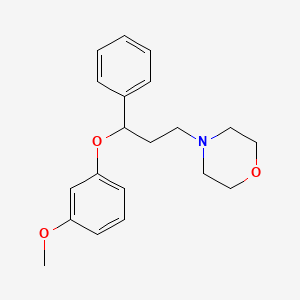
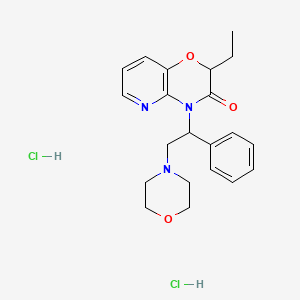



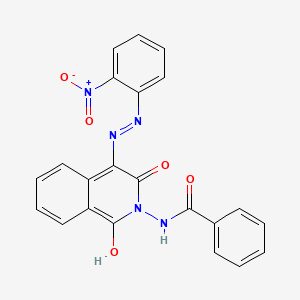
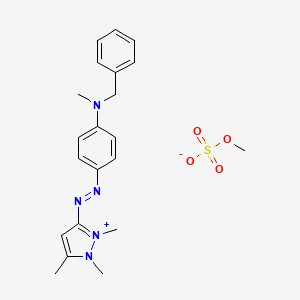
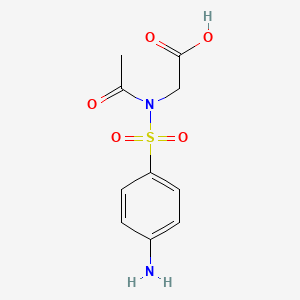
![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)
